1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2309727-74-8
VCID: VC6587448
InChI: InChI=1S/C15H15F3N4O/c16-15(17,18)13-3-1-2-11(4-13)5-14(23)21-6-12(7-21)8-22-10-19-9-20-22/h1-4,9-10,12H,5-8H2
SMILES: C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)CN3C=NC=N3
Molecular Formula: C15H15F3N4O
Molecular Weight: 324.307

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one

CAS No.: 2309727-74-8

VCID: VC6587448

Molecular Formula: C15H15F3N4O

Molecular Weight: 324.307

* For research use only. Not for human or veterinary use.

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one - 2309727-74-8

Description

Molecular Formula and Weight

The compound's molecular formula is C14H15F3N4O, and it has a molecular weight of approximately 328.29 g/mol. Its structure features a triazole ring, an azetidine moiety, and a trifluoromethyl-substituted phenyl group.

Functional Groups

Key functional groups include:

  • A triazole ring, which is known for its bioactive properties.

  • An azetidine ring, contributing to the compound's rigidity and pharmacophoric potential.

  • A trifluoromethyl group, enhancing lipophilicity and metabolic stability.

Structural Representation

The compound can be represented as follows:

PropertyValue
Molecular FormulaC14H15F3N4O
Molecular Weight328.29 g/mol
SMILES NotationC1CN(C(C1)Cn2cncn2)C(C3=CC(=CC=C3)C(F)(F)F)=O

General Synthesis

The synthesis of this compound involves:

  • Formation of the triazole ring through azide–alkyne cycloaddition.

  • Coupling with an azetidine derivative via alkylation or reductive amination.

  • Introduction of the trifluoromethyl-substituted phenyl group through Friedel–Crafts acylation or related methods.

Reaction Conditions

Typical conditions for synthesizing similar compounds include:

  • Solvent: Dimethylformamide (DMF) or acetonitrile.

  • Catalysts: Copper(I) salts for triazole formation.

  • Temperature: Moderate (25–80°C), depending on the step.

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties due to their ability to inhibit ergosterol biosynthesis in fungal cell membranes.

Potential as an Anticancer Agent

The trifluoromethyl group enhances membrane permeability and binding affinity to biological targets, making this compound a candidate for anticancer studies.

Anti-inflammatory Potential

The azetidine moiety could contribute to anti-inflammatory activity by interacting with specific enzymes or receptors involved in inflammation pathways.

ADMET Predictions

Preliminary in silico studies suggest:

  • Good oral bioavailability (Lipinski’s Rule of Five compliance).

  • Moderate metabolic stability due to the trifluoromethyl group.

  • Potential low toxicity based on structural analogs.

Safety Considerations

Toxicological assessments are necessary to evaluate:

  • Mutagenicity or genotoxicity risks.

  • Long-term effects on organ systems.

Related Studies

Studies on similar triazole-based compounds indicate promising applications in:

  • Antimicrobial drug development.

  • Enzyme inhibition assays for therapeutic targeting.

Future Research

Further research should focus on:

  • Optimizing synthetic routes for scalability.

  • Conducting biological assays to confirm activity profiles.

  • Exploring structural modifications to enhance efficacy and reduce side effects.

CAS No. 2309727-74-8
Product Name 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one
Molecular Formula C15H15F3N4O
Molecular Weight 324.307
IUPAC Name 1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Standard InChI InChI=1S/C15H15F3N4O/c16-15(17,18)13-3-1-2-11(4-13)5-14(23)21-6-12(7-21)8-22-10-19-9-20-22/h1-4,9-10,12H,5-8H2
Standard InChIKey RHGHQSNATRVKAK-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)CN3C=NC=N3
Solubility not available
PubChem Compound 132405867
Last Modified Aug 18 2023

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